molecular formula C21H19N3O4S B2497245 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide CAS No. 866894-61-3

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide

Cat. No.: B2497245
CAS No.: 866894-61-3
M. Wt: 409.46
InChI Key: XJTOMBTUPDSVKJ-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

The synthesis of novel heterocyclic compounds derived from similar core structures has been extensively studied. For instance, compounds derived from benzofurans, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and demonstrated anti-inflammatory and analgesic activities. These compounds are synthesized through reactions involving key intermediates like visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to the formation of various heterocyclic compounds with potential pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Compounds with thienopyrimidine and rhodanine moieties have been prepared and evaluated for their antimicrobial activities. For example, N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives showed significant antibacterial potency against strains such as E. coli and B. cereus, as well as antifungal potency against fungi like A. flavus and C. albicans. This demonstrates the potential of structurally complex molecules in contributing to the development of new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Biochemical Studies

The biochemical applications of such compounds extend to studies involving enzyme inhibition, which is crucial for understanding disease mechanisms and developing therapeutic agents. For instance, compounds with benzodiazepine structures have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors, which are important in neurodegenerative disorders. This illustrates the role of complex organic molecules in neuroscience research, providing insights into receptor binding and the potential for imaging agent development in studying brain diseases (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-27-12-11-24-20(26)19-18(15-9-5-6-10-16(15)28-19)23-21(24)29-13-17(25)22-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTOMBTUPDSVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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